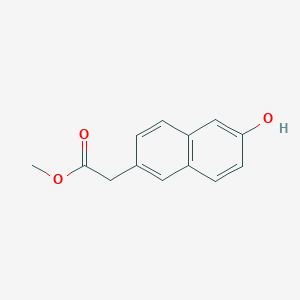

6-Hydroxy-2-naphthaleneacetic acid methyl ester

描述

ISO-1,也称为(S,R)-3-(4-羟基苯基)-4,5-二氢-5-异恶唑乙酸甲酯,是一种针对巨噬细胞迁移抑制因子 (MIF) 的小分子抑制剂。该化合物因其潜在的治疗应用而受到广泛关注,特别是在炎症性疾病和癌症领域。

准备方法

合成路线和反应条件

ISO-1可以通过多步合成方法制备。合成通常始于异恶唑环的制备,然后引入羟基苯基。最后一步是羧酸基团的酯化反应,形成甲酯。反应条件通常涉及使用二甲基亚砜 (DMSO) 等有机溶剂和催化剂以促进反应。

工业生产方法

虽然 ISO-1 的具体工业生产方法尚未广泛记录,但一般方法将涉及扩大实验室合成过程。这将包括优化反应条件以最大限度地提高产量和纯度,以及实施重结晶和色谱等纯化技术。

化学反应分析

反应类型

ISO-1 经历了几种类型的化学反应,包括:

氧化: ISO-1 可以被氧化形成各种氧化衍生物。

还原: 还原反应可以改变异恶唑环上的官能团。

取代: 羟基苯基可以发生取代反应,引入不同的取代基。

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 常用的还原剂包括硼氢化钠和氢化铝锂。

取代: 取代反应通常涉及卤素或烷基化试剂,在碱性或酸性条件下进行。

主要产物

由这些反应形成的主要产物取决于所用试剂和条件。例如,ISO-1 的氧化会导致形成醌衍生物,而还原会导致形成化合物的各种还原形式。

科学研究应用

Anti-inflammatory Properties

6-Hydroxy-2-naphthaleneacetic acid methyl ester has shown significant anti-inflammatory effects. It is a derivative of naphthalene acetic acid, which is known for its ability to inhibit cyclooxygenase enzymes, thereby reducing the synthesis of pro-inflammatory prostaglandins. This makes it a candidate for treating conditions characterized by inflammation, such as arthritis and other inflammatory diseases.

Analgesic Effects

In addition to its anti-inflammatory properties, this compound has been studied for its analgesic effects. Research indicates that it can modulate pain pathways, providing relief in various pain models. Its efficacy as an analgesic agent makes it relevant in pain management therapies.

Plant Growth Regulator

This compound serves as a plant growth regulator (PGR). It promotes root formation and enhances plant growth by influencing hormonal pathways. This application is particularly valuable in horticulture and agriculture for improving crop yields and quality.

Herbicide Development

Research has indicated potential herbicidal properties of this compound, making it a candidate for developing new herbicides that target specific weed species while minimizing harm to crops.

Analytical Standards

As a reference material, it is used in pharmaceutical testing and quality control to ensure the reliability of analytical methods in drug formulation and development.

Case Studies

作用机制

ISO-1 通过抑制 MIF 的互变异构酶活性来发挥其作用。 这种抑制阻止了核因子κB (NF-κB) 的活化以及脂多糖处理的巨噬细胞中肿瘤坏死因子-α (TNF-α) 的分泌 。通过靶向 MIF,ISO-1 可以调节各种炎症和免疫反应,使其成为有希望的治疗开发候选药物。

相似化合物的比较

类似化合物

ISO-2: 另一种 MIF 抑制剂,具有类似的结构,但官能团不同。

ISO-3: ISO-1 的衍生物,对异恶唑环进行了修饰。

ISO-4: 一种具有不同核心结构但对 MIF 具有类似抑制活性的化合物。

ISO-1 的独特性

ISO-1 的独特性在于它对 MIF 的互变异构酶活性的特异性抑制,这在其他类似化合物中并不常见。这种特异性使 ISO-1 成为研究 MIF 相关途径和开发靶向疗法的宝贵工具。

生物活性

6-Hydroxy-2-naphthaleneacetic acid methyl ester (also known as 6-Hydroxy-2-naphthylacetic acid methyl ester) is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including anti-inflammatory, antitumor, and antimicrobial activities, supported by relevant research findings and case studies.

- Molecular Formula : C13H12O3

- Molecular Weight : 220.24 g/mol

- Density : Approximately 1.1 g/cm³

- Melting Point : 107-109 °C

Anti-inflammatory Activity

This compound has been studied for its anti-inflammatory properties, particularly in the context of non-steroidal anti-inflammatory drugs (NSAIDs). It acts as an intermediate in the synthesis of various NSAIDs, which are widely used for pain relief and inflammation reduction. Research indicates that this compound can inhibit cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins .

Antitumor Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, in vitro tests showed that the compound has IC50 values ranging from 8.5 to 22.6 μM against human breast cancer (MCF-7) and glioblastoma (SF-268) cell lines . The mechanism of action is believed to involve apoptosis induction and cell cycle arrest at the G0/G1 phase, highlighting its potential as a chemotherapeutic agent .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Studies suggest that it exhibits activity against several bacterial strains, indicating potential applications in treating infections. Its efficacy can be attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .

Case Studies

常见问题

Basic Research Questions

Q. What are the essential safety protocols for handling 6-hydroxy-2-naphthaleneacetic acid methyl ester in laboratory settings?

- Methodological Answer : Proper handling requires chemical-resistant gloves (e.g., nitrile) inspected prior to use, full-body protective suits, and respiratory protection if aerosolization is possible. Contaminated gloves must be disposed of following institutional waste management guidelines. Emergency procedures include immediate decontamination of exposed skin/eyes and medical consultation .

Q. Which analytical techniques are routinely used to verify the purity of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) is the primary method for assessing purity (>99.5%) and quantifying impurities (e.g., 2-naphthol, methyl ester derivatives). Complementary techniques like NMR and mass spectrometry validate structural integrity .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound using palladium-catalyzed carbonylation?

- Methodological Answer : Key factors include:

- Catalyst selection : Palladium complexes (e.g., Pd(PPh₃)₄) with ligands that enhance stability and activity.

- Solvent effects : Methanol as a reactive solvent improves esterification efficiency.

- Reaction conditions : Optimal temperatures (80–100°C) and CO pressure (1–3 atm) to maximize yield (~75%) while minimizing side reactions like over-oxidation .

Q. What experimental design strategies address contradictions in reported synthesis yields across studies?

- Methodological Answer : Factorial design can systematically evaluate variables (e.g., catalyst loading, solvent ratio, reaction time) to identify interactions affecting yield. Comparative meta-analysis of historical data (e.g., Anderson et al. vs. Knowles et al.) should account for differences in demethylation agents (HBr vs. HI) and purification methods .

Q. How do structural modifications (e.g., hydroxyl group position) influence the compound’s reactivity and biological activity?

- Methodological Answer : Compared to 6,7-dihydroxy derivatives, the single hydroxyl group at position 6 reduces hydrogen-bonding capacity but enhances ester stability. Computational modeling (e.g., density functional theory) predicts electronic effects on nucleophilic substitution rates, which can be validated via kinetic studies .

Q. What methodologies are recommended for assessing the toxicological risk profile of this compound in preclinical studies?

- Methodological Answer : Follow OECD guidelines for acute/chronic toxicity testing in rodent models. Incorporate risk-of-bias assessments (e.g., randomization of dose groups, blinding in outcome measurements) per Table C-7 in ATSDR protocols to ensure data reliability .

Q. How can impurity profiles (e.g., 2-naphthol, sulfonic acid derivatives) be characterized and mitigated during synthesis?

- Methodological Answer : Impurity quantification via HPLC with UV detection (λ = 254 nm) and gradient elution. Recrystallization in ethanol/water mixtures (9:1 v/v) reduces 2-naphthol content to <0.1%. Process analytical technology (PAT) tools enable real-time monitoring of intermediate purity .

Q. What computational tools integrate with experimental workflows to predict reaction pathways for derivative synthesis?

- Methodological Answer : Quantum chemical calculations (e.g., Gaussian) combined with cheminformatics platforms (e.g., ICReDD’s reaction path search) identify viable intermediates. Machine learning models trained on reaction databases prioritize conditions for esterification or etherification .

Q. How do regulatory frameworks influence the design of toxicity studies for this compound?

- Methodological Answer : Align with REACH and EPA requirements by including:

- Dose-response curves across ≥3 exposure levels.

- Endpoint specificity : Histopathology for organ-specific toxicity (liver/kidney).

- Bias mitigation : Adhere to ATSDR’s risk-of-bias criteria (e.g., concealed allocation, complete outcome reporting) to meet regulatory review standards .

Q. What strategies resolve discrepancies in reported demethylation efficiencies using HBr vs. HI?

- Methodological Answer : Comparative kinetic studies under controlled conditions (e.g., 110°C, acetic acid solvent) show HBr achieves 75% demethylation due to stronger Br⁻ nucleophilicity. Side-product analysis (e.g., alkyl bromides) via GC-MS clarifies mechanistic differences .

属性

IUPAC Name |

methyl 2-(6-hydroxynaphthalen-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c1-16-13(15)7-9-2-3-11-8-12(14)5-4-10(11)6-9/h2-6,8,14H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCWXJAKNVXRMMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC2=C(C=C1)C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00598235 | |

| Record name | Methyl (6-hydroxynaphthalen-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00598235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91903-08-1 | |

| Record name | Methyl (6-hydroxynaphthalen-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00598235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-(6-hydroxynaphthalen-2-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。